molecular formula C22H44N2O3 B1657971 N6-Palmitoyl lysine CAS No. 59012-43-0

N6-Palmitoyl lysine

Cat. No. B1657971
CAS RN: 59012-43-0
M. Wt: 384.6 g/mol
InChI Key: IWKZTTDNVPAHNP-FQEVSTJZSA-N
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Description

“N6-Palmitoyl lysine” is a molecule with the molecular formula C22H44N2O3 . It has an average mass of 384.596 Da and a monoisotopic mass of 384.335205 Da . This molecule contains a total of 71 atoms, including 44 Hydrogen atoms, 22 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .


Molecular Structure Analysis

“N6-Palmitoyl lysine” has a complex structure with 1 defined stereocentre . It contains a total of 70 bonds, including 26 non-H bonds, 2 multiple bonds, 20 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

“N6-Palmitoyl lysine” has a density of 1.0±0.1 g/cm3, a boiling point of 569.3±45.0 °C at 760 mmHg, and a flash point of 298.1±28.7 °C . It has a molar refractivity of 112.7±0.3 cm3, a polar surface area of 92 Å2, and a molar volume of 396.3±3.0 cm3 .

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

N6-Palmitoyl lysine analogs, like L-N6-(1-iminoethyl)-lysine, have been studied for their potential in inhibiting nitric oxide synthase. This inhibition has significant implications in cellular signaling and immune response. L-N6-(1-iminoethyl)-lysine was found to be more effective than other compounds like NG-monomethyl-L-arginine in both in vitro and in vivo settings (Stenger et al., 1995).

Application in Cosmetics

Palmitoyl peptides, including those with lysine, are used widely in anti-aging cosmetics. Their content in cosmetic formulations was successfully quantified using a developed LC-MS/MS analytical procedure, highlighting their prevalence and importance in the cosmetic industry (Chirita et al., 2009).

Functionalization of Liposomes

N6-Palmitoyl lysine has been used for synthesizing lipophilic amino and carboxyl components for functionalizing liposomes. These liposomes could carry functional residues, making them potentially useful for drug and gene delivery applications (Schott et al., 1988).

Enhancing Skin Permeation and Retention

The use of palmitoyl lysine threonine threonine lysine serine in the form of liquid crystalline nanoparticles has been explored to enhance skin permeation and retention of peptides, indicating its potential in transdermal drug delivery systems (Selvaraj et al., 2021).

Polymeric Vesicles for Drug Delivery

Amphiphilic poly-L-lysine-based polymers, modified with palmitic acid, have been developed to create vesicles for drug and gene delivery. These vesicles show potential in the targeted delivery of therapeutics (Wang et al., 2001).

Anti-Wrinkle Properties

Palmitoyl pentapeptide, including palmitoyl-lysine-threonine-threonine-lysine-serine (pal-KTTKS), has been shown to provide significant improvement in photoaged human skin, reinforcing its use in cosmetic dermatology (Robinson et al., 2005).

properties

IUPAC Name

(2S)-2-amino-6-(hexadecanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKZTTDNVPAHNP-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309724
Record name N6-(1-Oxohexadecyl)-L-lysine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Palmitoyl lysine

CAS RN

59012-43-0, 59012-44-1
Record name N6-(1-Oxohexadecyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59012-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N6-(1-Oxohexadecyl)-L-lysine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6-Palmitoyl lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6-(1-Oxohexadecyl)-L-lysine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-(1-oxohexadecyl)-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N6-PALMITOYL LYSINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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